[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
The compound [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with a unique structure It features multiple hydroxyl groups and a carboxylate group, making it highly reactive and versatile in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and esterification reactions. The reaction conditions typically require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylate group can produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyhydroxylated carboxylates and tetradecahydropicene derivatives. Examples include:
- [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of hydroxyl and carboxylate groups, which confer distinct reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C36H58O9 |
---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O9/c1-31(2)14-16-36(30(43)45-29-27(41)26(40)25(39)20(18-37)44-29)17-15-34(6)19(24(36)28(31)42)8-9-22-33(5)12-11-23(38)32(3,4)21(33)10-13-35(22,34)7/h8,20-29,37-42H,9-18H2,1-7H3 |
InChI Key |
BPRNBIVVHNFCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Origin of Product |
United States |
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